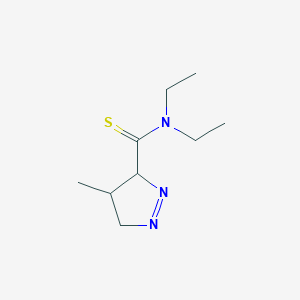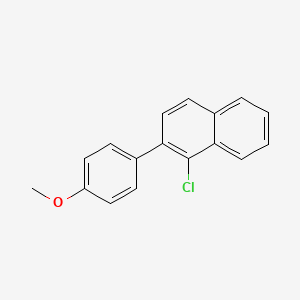
1-Chloro-2-(4-methoxyphenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(4-methoxyphenyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chlorine atom at the first position and a 4-methoxyphenyl group at the second position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-2-(4-methoxyphenyl)naphthalene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The reaction typically involves the coupling of 1-chloronaphthalene with 4-methoxyphenylboronic acid in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-(4-methoxyphenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst can be used for the reduction of aromatic rings.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include partially or fully hydrogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(4-methoxyphenyl)naphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(4-methoxyphenyl)naphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-methoxynaphthalene: Similar structure but lacks the 4-methoxyphenyl group.
2-Chloro-1-methoxynaphthalene: Chlorine and methoxy groups are positioned differently.
1-Chloro-4-methoxynaphthalene: Methoxy group is at the fourth position instead of the second.
Uniqueness
1-Chloro-2-(4-methoxyphenyl)naphthalene is unique due to the presence of both a chlorine atom and a 4-methoxyphenyl group on the naphthalene ring, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
918630-56-5 |
|---|---|
Molekularformel |
C17H13ClO |
Molekulargewicht |
268.7 g/mol |
IUPAC-Name |
1-chloro-2-(4-methoxyphenyl)naphthalene |
InChI |
InChI=1S/C17H13ClO/c1-19-14-9-6-13(7-10-14)16-11-8-12-4-2-3-5-15(12)17(16)18/h2-11H,1H3 |
InChI-Schlüssel |
ZKBHRSGEHPQRDQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)


![2-Amino-5-{[(4-methoxypyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14201968.png)
![Benzonitrile, 4-[(4-hydroxy-1-methylpentyl)oxy]-2-(trifluoromethyl)-](/img/structure/B14201979.png)
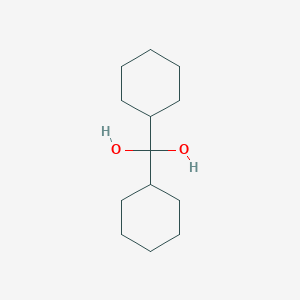
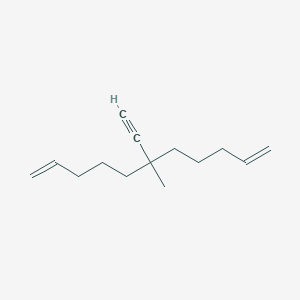

![(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14202003.png)
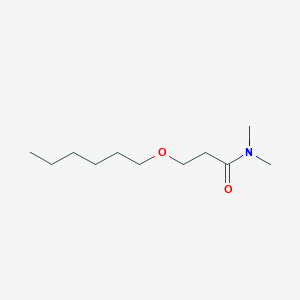
![1-[(Oct-1-en-1-yl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B14202008.png)
